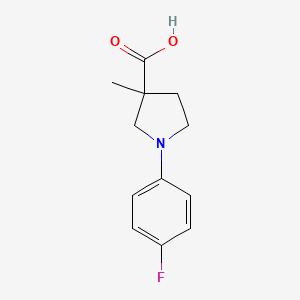
(3-Methylidenecyclobutyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylidenecyclobutyl)(phenyl)methanol is an organic compound with the molecular formula C11H12O It is characterized by a cyclobutyl ring substituted with a methylene group and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanol typically involves the reaction of cyclobutylmethyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Aqueous acid (e.g., HCl) at room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenecyclobutyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions where the hydroxyl group is replaced by a halogen using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: (3-Methylidenecyclobutyl)(phenyl)ketone
Reduction: this compound
Substitution: (3-Methylidenecyclobutyl)(phenyl)chloride
Scientific Research Applications
(3-Methylidenecyclobutyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylidenecyclobutyl)methanol
- (3-Methylidenecyclobutyl)(phenyl)ketone
- (3-Methylidenecyclobutyl)(phenyl)chloride
Uniqueness
(3-Methylidenecyclobutyl)(phenyl)methanol is unique due to the presence of both a cyclobutyl ring and a phenyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3-methylidenecyclobutyl)-phenylmethanol |
InChI |
InChI=1S/C12H14O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11-13H,1,7-8H2 |
InChI Key |
VBVFIHFTVRXCTK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)
![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)
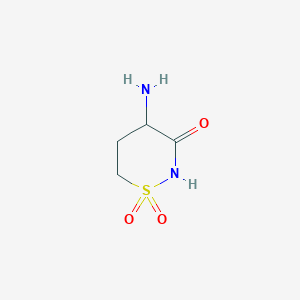



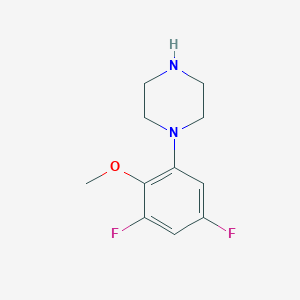

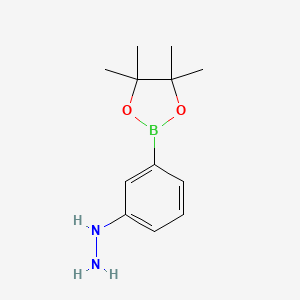
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
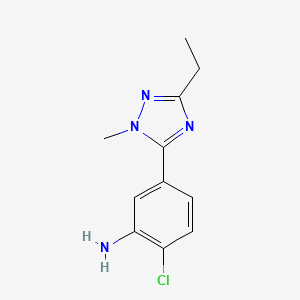
![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)
